![molecular formula C40H34N4O4 B3067445 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid CAS No. 1184934-21-1](/img/structure/B3067445.png)
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid
Overview
Description
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid is a useful research compound. Its molecular formula is C40H34N4O4 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid and its derivatives have been synthesized for various biological activities. Notably, substituted benzimidazole derivatives, synthesized through condensation and subsequent reactions, have shown promising anti-bacterial, anti-asthmatic, and anti-diabetic properties in vivo (Vinodkumar et al., 2008).
Anti-HIV Properties
Derivatives of this compound have been used to create copolymers that exhibited activity against various HIV-1 strains. These copolymers, particularly poly(4,4'-stilbenedicarboxylate-alt-maleic acid), showed impressive activity with low IC50 values and high selectivity indices, demonstrating their potential as anti-HIV agents (Savage et al., 2014).
Organic Electronic Materials
The compound's derivatives have been utilized in the synthesis of conjugated polymers for applications in organic electronic materials. These polymers exhibit highly coplanar backbones and uniform delocalized molecular orbital levels, making them suitable for use in organic thin film transistors (Wen et al., 2016).
Novel Aromatic Polyhydrazides
Researchers have synthesized novel aromatic polyhydrazides and poly(amide–hydrazide)s based on derivatives of this compound. These materials are amorphous, readily soluble, and can be cast into transparent, flexible films. They exhibit high thermal stability and are useful in various industrial applications (Hsiao et al., 1999).
properties
IUPAC Name |
4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34N4O4/c1-39(2,3)23-15-25-29-26(16-23)32-34(44-36(42-32)20-9-13-22(14-10-20)38(47)48)28-18-24(40(4,5)6)17-27(30(28)29)33-31(25)41-35(43-33)19-7-11-21(12-8-19)37(45)46/h7-18H,1-6H3,(H,41,43)(H,42,44)(H,45,46)(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSRBVGDTMJTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C4=C(C5=C3C(=CC(=C5)C(C)(C)C)C6=C2NC(=N6)C7=CC=C(C=C7)C(=O)O)NC(=N4)C8=CC=C(C=C8)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,8-Di-tert-butyl-4,10-dihydropyreno[4,5-d:9,10-d']diimidazole-5,11-diyl)dibenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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